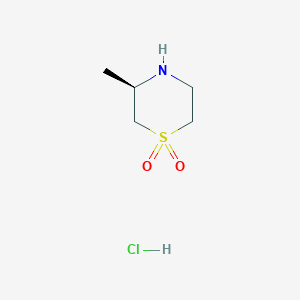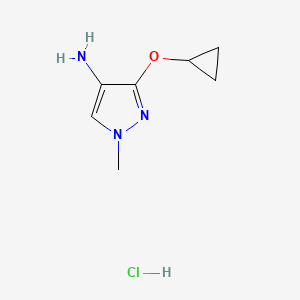
3-cyclopropoxy-1-methyl-1H-pyrazol-4-amine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-cyclopropoxy-1-methyl-1H-pyrazol-4-amine hydrochloride is a chemical compound with the molecular formula C7H11N3O and a molecular weight of 153.18 g/mol It is a derivative of pyrazole, a five-membered heterocyclic compound containing two nitrogen atoms in the ring
Vorbereitungsmethoden
The synthesis of 3-cyclopropoxy-1-methyl-1H-pyrazol-4-amine hydrochloride typically involves the reaction of 3-cyclopropoxy-1-methyl-1H-pyrazol-4-amine with hydrochloric acid to form the hydrochloride salt . The specific synthetic routes and reaction conditions can vary, but a common method involves the use of cyclopropylamine and 1-methyl-1H-pyrazol-4-amine as starting materials. These reactants undergo a series of reactions, including cyclization and substitution, to form the desired product.
Analyse Chemischer Reaktionen
3-cyclopropoxy-1-methyl-1H-pyrazol-4-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced derivatives.
Wissenschaftliche Forschungsanwendungen
3-cyclopropoxy-1-methyl-1H-pyrazol-4-amine hydrochloride has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: The compound is used in the production of various chemicals and materials.
Wirkmechanismus
The mechanism of action of 3-cyclopropoxy-1-methyl-1H-pyrazol-4-amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Vergleich Mit ähnlichen Verbindungen
3-cyclopropoxy-1-methyl-1H-pyrazol-4-amine hydrochloride can be compared with other similar compounds, such as:
3-methoxy-1-methyl-1H-pyrazol-4-amine hydrochloride: This compound has a methoxy group instead of a cyclopropoxy group, which may result in different chemical and biological properties.
1-methyl-1H-pyrazol-4-amine: This compound lacks the cyclopropoxy group, making it less complex and potentially less active in certain applications. The uniqueness of this compound lies in its cyclopropoxy group, which can influence its reactivity and biological activity.
Eigenschaften
Molekularformel |
C7H12ClN3O |
|---|---|
Molekulargewicht |
189.64 g/mol |
IUPAC-Name |
3-cyclopropyloxy-1-methylpyrazol-4-amine;hydrochloride |
InChI |
InChI=1S/C7H11N3O.ClH/c1-10-4-6(8)7(9-10)11-5-2-3-5;/h4-5H,2-3,8H2,1H3;1H |
InChI-Schlüssel |
LGBWNHAKIUSBLK-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C=C(C(=N1)OC2CC2)N.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


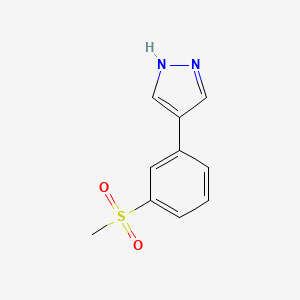

![N-[1-(2-aminoethyl)piperidin-4-yl]-3-methylbutanamide](/img/structure/B15316995.png)

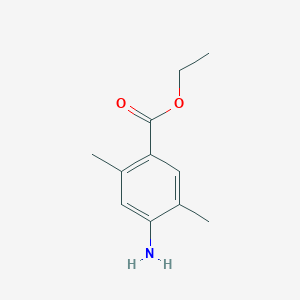

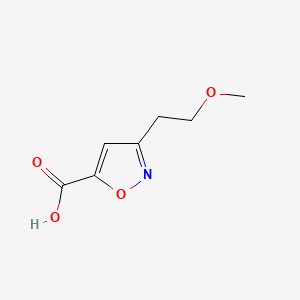

![[1-(Bromomethyl)-3,3-difluorocyclobutyl]methanol](/img/structure/B15317041.png)

![2-{4-[4-(pyridin-2-yl)piperazin-1-yl]butyl}-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B15317058.png)


